Isobutyl (Z)-docos-13-enoate
Description
Isobutyl (Z)-docos-13-enoate is a monoester derived from a 22-carbon unsaturated fatty acid (docos-13-enoic acid) and isobutyl alcohol. Its molecular formula is C₂₆H₅₀O₂, with an average molecular mass of 394.684 g/mol and a ChemSpider ID of 4941141 . The compound features a cis (Z)-configured double bond at the 13th carbon of the fatty acid chain, which influences its physical properties, such as melting point and solubility.
Properties
CAS No. |
19773-50-3 |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
2-methylpropyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11- |
InChI Key |
VTAMRSRSTWWDEQ-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
Other CAS No. |
19773-50-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Isobutyl (Z)-docos-13-enoate and analogous esters (Table 1). Subsequent sections provide detailed analyses.
Table 1: Comparison of this compound with Analogous Esters
Structural and Functional Differences
Alkyl Chain Influence on Physical Properties
- Branching vs. Linearity: this compound contains a branched alkyl group, which reduces crystallinity compared to linear analogs like octyl or stearyl esters. This branching enhances solubility in non-polar solvents .
- Molecular Weight: Longer alkyl chains (e.g., stearyl in C₄₀H₇₈O₂) increase molecular weight and melting points. Stearyl (Z)-docos-13-enoate is solid at room temperature, whereas isobutyl and ethyl esters remain liquid .
- Volatility: Methyl and ethyl esters exhibit higher volatility due to shorter alkyl chains, making them suitable for solvents or fragrances. However, 2-ethylhexyl (Z)-docos-13-enoate is explicitly noted as unsuitable for fragrances .
Double Bond Configuration
All listed compounds retain the (Z)-configuration at the 13th carbon, which introduces a kink in the fatty acid chain. This configuration lowers melting points compared to trans isomers and enhances flexibility in polymer applications .
Q & A
Q. How can researchers confirm the structural identity of Isobutyl (Z)-docos-13-enoate in synthetic samples?
Methodological Answer:
- Spectroscopic Analysis: Use nuclear magnetic resonance (NMR) spectroscopy to confirm the (Z)-configuration at the double bond (C13) and ester functional group. Compare chemical shifts (δ) with reference data for similar unsaturated esters (e.g., methyl (Z)-docos-13-enoate: δ 5.3 ppm for olefinic protons, δ 4.1 ppm for the isobutyl ester moiety) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (C26H50O2) via accurate mass measurement (expected m/z: 394.38 for [M+H]+). Fragmentation patterns should align with the ester group cleavage and olefin retention .
- Infrared (IR) Spectroscopy: Confirm the ester carbonyl stretch (~1740 cm⁻¹) and C=C stretch (~1650 cm⁻¹) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Q. Which analytical techniques are effective for quantifying this compound in complex mixtures?
Methodological Answer:
- Gas Chromatography (GC): Use a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID). Calibrate with certified reference standards. Retention time should match synthetic or commercial benchmarks .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210 nm (for ester carbonyl absorption) are suitable for lipid-rich matrices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) for this compound?
Methodological Answer:
- Cross-Referencing Data: Compare purity levels (≥95% vs. technical grade) and analytical methods (DSC vs. capillary melting point) across studies. For example, impurities like saturated isomers (e.g., docosanoate) can depress melting points .
- Experimental Replication: Synthesize the compound under controlled conditions (e.g., Schlenk line for oxygen-free esterification) and validate purity via GC-MS or NMR .
Q. How to design experiments assessing the reactivity of this compound under varying pH conditions?
Methodological Answer:
- Hydrolysis Kinetics: Conduct time-course studies in buffered solutions (pH 2–12) at 37°C. Monitor ester degradation via HPLC-UV or titration of liberated fatty acid .
- Product Identification: Use LC-MS/MS to characterize hydrolysis products (e.g., (Z)-docos-13-enoic acid and isobutanol). Compare kinetic rates with structurally similar esters (e.g., methyl erucate) for mechanistic insights .
Q. How to address conflicting toxicological data for this compound using read-across strategies?
Methodological Answer:
- Grouping Approach: Identify structurally analogous esters (e.g., erucic acid derivatives) with robust toxicological datasets. Focus on shared functional groups (ester linkage, unsaturated C13–C14 bond) and metabolic pathways (e.g., β-oxidation) .
- In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity (LD50) based on logP values and molecular descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
